molecular formula C9H17NO2 B1602987 1-Amino-4-ethylcyclohexanecarboxylic acid CAS No. 69164-36-9

1-Amino-4-ethylcyclohexanecarboxylic acid

Cat. No. B1602987
CAS RN: 69164-36-9
M. Wt: 171.24 g/mol
InChI Key: BVUFCTJBJVGJGJ-UHFFFAOYSA-N
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Description

1-Amino-4-ethylcyclohexanecarboxylic acid is a chemical compound with the molecular formula C9H17NO2 and a molecular weight of 171.24 g/mol. It is used for experimental and research purposes .


Molecular Structure Analysis

The molecular structure of 1-Amino-4-ethylcyclohexanecarboxylic acid consists of 9 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms. For a more detailed structural analysis, techniques such as NMR, HPLC, LC-MS, and UPLC could be used .


Physical And Chemical Properties Analysis

Amino acids, including 1-Amino-4-ethylcyclohexanecarboxylic acid, are generally colorless, crystalline substances . They have high melting points due to their ionic properties . The solubility of amino acids depends on factors such as polarity, iso-electric point, the nature of the solvent, and temperature .

Scientific Research Applications

Ethylene Precursor and Plant Growth Regulation

1-Aminocyclopropane-1-carboxylic acid (ACC) acts as the direct precursor to ethylene, a critical plant hormone involved in regulating plant growth and response to environmental stress. Studies have shown that ACC plays a significant role in plant development, pathogen virulence, and stress responses, highlighting its utility in agricultural science for enhancing crop resilience and productivity (Polko & Kieber, 2019). Additionally, the conversion of ACC and its analogs like 1-amino-2-ethylcyclopropanecarboxylic acid to ethylene and other compounds in plant tissues has been thoroughly investigated, offering insights into the stereospecificity of this conversion process and its implications for plant physiology (Hoffman et al., 1982).

Role in Ethylene Biosynthesis and Signaling

Research has identified ACC synthase (ACS) as a key enzyme in ethylene biosynthesis, encoded by a multigene family with complex regulatory mechanisms during plant development and ripening processes. For instance, the transition from system-1 to system-2 ethylene synthesis in tomatoes involves differential regulation of ACS genes, suggesting potential targets for genetic and agronomic strategies to manipulate ethylene production for crop improvement (Barry et al., 2000).

Agronomic Applications

The understanding of ACC's role in ethylene biosynthesis and signaling has paved the way for its application in agronomy, particularly through the manipulation of ACC levels to influence plant growth, development, and stress response. This includes the use of ACC deaminase-producing beneficial rhizobacteria to mitigate stress effects in plants, illustrating a novel approach to improving plant resilience to environmental stresses and enhancing biomass characteristics for bioethanol production (Tiwari et al., 2018).

Biochemical and Structural Insights

Further studies have provided biochemical and structural insights into ACC and its derivatives, including the characterization of the conformation of 1-aminocyclohexane-1-carboxylic acid residues in simple derivatives and peptides. Such research contributes to a deeper understanding of the molecular basis of ACC's function and its potential applications in developing novel compounds with specific biological activities (Valle et al., 1988).

Safety And Hazards

For safety data and hazards related to 1-Amino-4-ethylcyclohexanecarboxylic acid, it’s recommended to refer to its Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

1-amino-4-ethylcyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-2-7-3-5-9(10,6-4-7)8(11)12/h7H,2-6,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVUFCTJBJVGJGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC(CC1)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80624349
Record name 1-Amino-4-ethylcyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80624349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Amino-4-ethylcyclohexanecarboxylic acid

CAS RN

69164-36-9
Record name 1-Amino-4-ethylcyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80624349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Amino-4-ethylcyclohexanecarboxylic acid
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